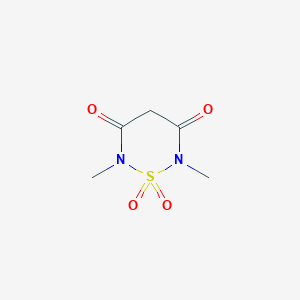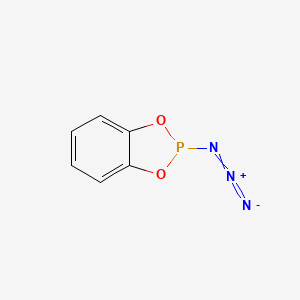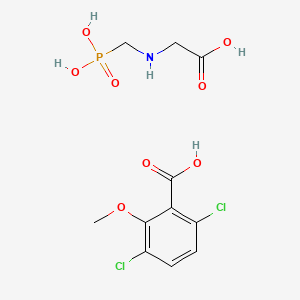
Fallow master
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Garlon FallowMaster: is a herbicide belonging to the pyridines group, primarily used for weed control in agricultural settings. It disrupts plant cell growth, making it effective against a variety of weed species .
Méthodes De Préparation
The preparation of Garlon FallowMaster involves the synthesis of its active ingredient, triclopyr. Triclopyr is synthesized through a series of chemical reactions starting from 3,5,6-trichloropyridin-2-ol. The industrial production methods involve large-scale chemical synthesis under controlled conditions to ensure purity and effectiveness .
Analyse Des Réactions Chimiques
Garlon FallowMaster undergoes several types of chemical reactions:
Oxidation: Triclopyr can be oxidized under certain conditions, leading to the formation of various by-products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Triclopyr can participate in substitution reactions, where one of its functional groups is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
Garlon FallowMaster is widely used in agricultural research for studying weed resistance and management. It is also used in environmental studies to understand its impact on soil and water quality. In biology, it helps in studying plant physiology and the effects of herbicides on plant growth. Its applications in industry include its use in formulating other herbicidal products and in integrated pest management programs .
Mécanisme D'action
The mechanism of action of Garlon FallowMaster involves the disruption of plant cell growth. It targets the plant’s growth hormones, leading to uncontrolled and disorganized growth, which eventually kills the plant. The molecular targets include the auxin receptors in the plant cells, and the pathways involved are those related to cell division and elongation .
Comparaison Avec Des Composés Similaires
Similar compounds to Garlon FallowMaster include other herbicides in the pyridines group, such as clopyralid and picloram. Compared to these, Garlon FallowMaster is unique in its specific formulation and effectiveness against a broader range of weed species. It also has a different mode of action, making it a valuable tool in integrated weed management programs .
Conclusion
Garlon FallowMaster is a versatile and effective herbicide with a wide range of applications in agriculture, biology, and environmental studies. Its unique mechanism of action and effectiveness against various weed species make it an important tool for weed management.
Propriétés
Numéro CAS |
76364-42-6 |
|---|---|
Formule moléculaire |
C11H14Cl2NO8P |
Poids moléculaire |
390.11 g/mol |
Nom IUPAC |
3,6-dichloro-2-methoxybenzoic acid;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C8H6Cl2O3.C3H8NO5P/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;5-3(6)1-4-2-10(7,8)9/h2-3H,1H3,(H,11,12);4H,1-2H2,(H,5,6)(H2,7,8,9) |
Clé InChI |
UBULGKKPFDYWOS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(C(=O)O)NCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


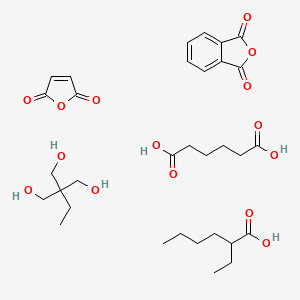

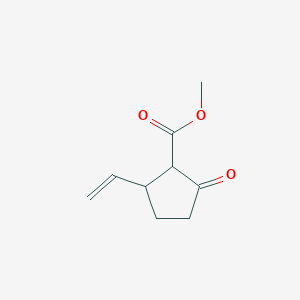
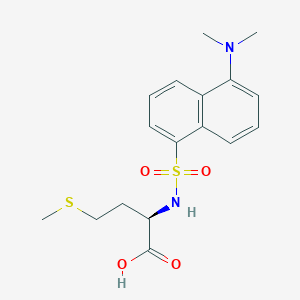
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)

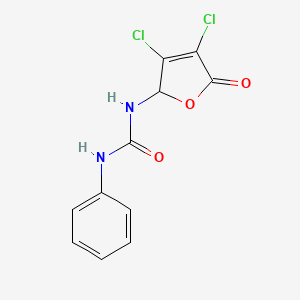
![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)
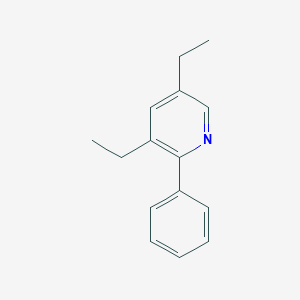
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)


